
Paraxanthine-d6
Vue d'ensemble
Description
Paraxanthine-d6 is an internal standard used for the quantification of paraxanthine . It is an active metabolite of caffeine and is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .
Synthesis Analysis
Paraxanthine-d6 is synthesized via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .Molecular Structure Analysis
The molecular formula of Paraxanthine-d6 is C7H2D6N4O2 . The formal name is 3,7-dihydro-1,7-di(methyl-d3)-1H-purine-2,6-dione .Chemical Reactions Analysis
Paraxanthine-d6 is formed via N3-demethylation of caffeine by the cytochrome P450 (CYP) isoform CYP1A2 .Physical And Chemical Properties Analysis
Paraxanthine-d6 is a crystalline solid . It has a formula weight of 186.2 .Applications De Recherche Scientifique
Toxicological Profile : Paraxanthine has been shown to have no mutagenicity or genotoxicity and demonstrates a favorable toxicological profile in acute and repeated-dose oral toxicity studies in rats (Purpura, Jäger, & Falk, 2021).
Cognitive Function : Paraxanthine has been reported to enhance cognition, with doses of 100 mg and 200 mg showing acute and short-term benefits compared to a placebo, without significant side effects (Xing et al., 2021).
Metabolism in Humans : The metabolism of paraxanthine in humans involves cytochrome P-450 and xanthine oxidase. Allopurinol and cimetidine, inhibitors of xanthine oxidase and cytochrome P-450 respectively, have been used to study the relative importance of these enzymes in paraxanthine biotransformation (Lelo et al., 1989).
Sports Performance : Paraxanthine supplementation in mice indicated a potential for increasing muscle mass, strength, and endurance, as well as enhancing cardiovascular health (Jäger et al., 2022).
Electrochemical Sensing for CYP1A2 Phenotyping : A study developed an electrochemical method for quantifying paraxanthine and caffeine in human saliva. This method aids in CYP1A2 phenotyping, which is important for optimizing dose-response effects in individual patients (Anastasiadi et al., 2020).
Dopamine D-1 Receptors : Paraxanthine has been shown to displace the binding of a radioligand that selectively labels dopamine D-1 receptors, suggesting a possible dopaminergic action (Ferré et al., 1990).
Sympathomimetic Effects : Both caffeine and paraxanthine exhibit similar sympathomimetic actions in humans, increasing diastolic blood pressure, plasma epinephrine levels, and free fatty acids (Benowitz, Jacob, Mayan, & Denaro, 1995).
Sleep and Locomotor Activity : Paraxanthine has been evaluated for its wake-promoting efficacy in a mouse model of narcolepsy, showing greater potency than caffeine in promoting wakefulness, increasing locomotor activity, and elevating body temperature (Okuro et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703027 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraxanthine-d6 | |
CAS RN |
117490-41-2 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




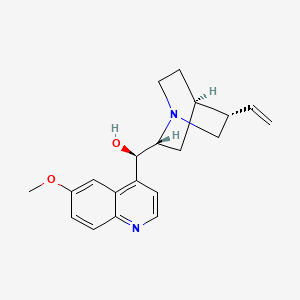

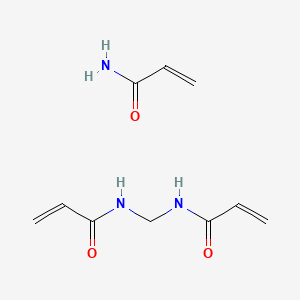
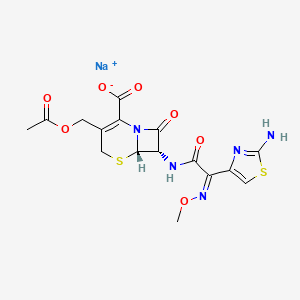
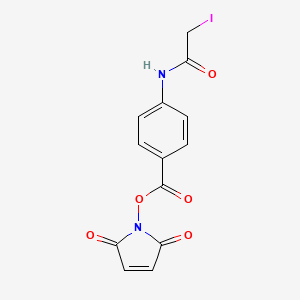
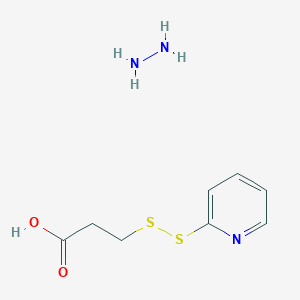
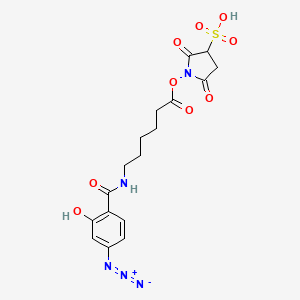

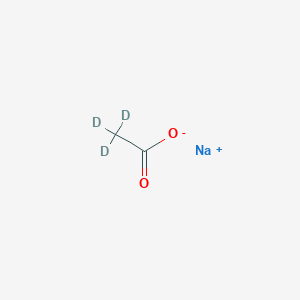
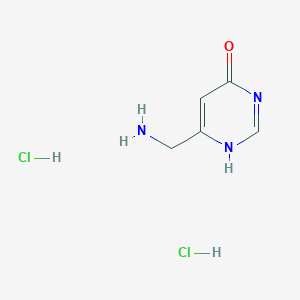
![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)